Cas no 2171669-09-1 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a pent-4-enamide side chain and a methoxymethyl group, offering versatility in solid-phase peptide coupling strategies. The Fmoc group ensures orthogonal protection compatibility with standard SPPS protocols, while the unsaturated side chain provides a handle for further functionalization via click chemistry or cross-coupling reactions. The methoxymethyl substituent enhances solubility in organic solvents commonly employed in peptide synthesis. This compound is particularly valuable for introducing constrained or modified residues into peptide sequences, enabling the study of structure-activity relationships in bioactive peptides and peptidomimetics.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid structure
2171669-09-1 structure
Product name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid
CAS No:2171669-09-1
MF:C26H30N2O6
MW:466.526207447052
CID:5921871
PubChem ID:165542387

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
    • 2171669-09-1
    • EN300-1501344
    • Inchi: 1S/C26H30N2O6/c1-4-10-22(23(29)28-26(5-2,16-33-3)24(30)31)27-25(32)34-15-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h4,6-9,11-14,21-22H,1,5,10,15-16H2,2-3H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: AMMNSFKIBTVYBI-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC=C)C(NC(C(=O)O)(COC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 114Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1501344-0.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1501344-5000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1501344-50mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1501344-250mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1501344-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
1g
$3368.0 2023-06-05
Enamine
EN300-1501344-0.1g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1501344-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1501344-2.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1501344-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
5g
$9769.0 2023-06-05
Enamine
EN300-1501344-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-(methoxymethyl)butanoic acid
2171669-09-1
10g
$14487.0 2023-06-05

Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic Acid (CAS No. 2171669-09-1): A Comprehensive Overview

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid (CAS No. 2171669-09-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of fluorene and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid is characterized by the presence of a fluorene moiety, an amide linkage, and a methoxymethyl group. These structural features contribute to its stability and reactivity, making it an attractive target for synthetic chemists and medicinal chemists alike. The fluorene unit, in particular, is known for its photophysical properties and has been widely studied for its potential in fluorescence-based assays and imaging techniques.

Recent research has focused on the potential applications of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The unique structure of this compound allows for controlled release and enhanced bioavailability, which are critical factors in the design of effective prodrugs. Studies have shown that the methoxymethyl group can be selectively cleaved under specific physiological conditions, releasing the active drug moiety.

In addition to its potential as a prodrug, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid has also been investigated for its use in targeted drug delivery systems. The fluorene moiety can be conjugated with targeting ligands or nanoparticles to achieve site-specific delivery of therapeutic agents. This approach has shown promise in enhancing the efficacy and reducing the side effects of drug treatments, particularly in cancer therapy.

The synthesis of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid involves a series of well-defined chemical reactions. The key steps include the formation of the fluorene derivative, the introduction of the amide linkage, and the attachment of the methoxymethyl group. These reactions require precise control over reaction conditions to ensure high yields and purity. Advanced synthetic techniques, such as solid-phase synthesis and combinatorial chemistry, have been employed to optimize the synthesis process and facilitate large-scale production.

The physicochemical properties of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-(methoxymethyl)butanoic acid have been extensively characterized using various analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and behavior in different solvents. These studies have revealed that the compound exhibits good solubility in polar solvents and moderate stability under physiological conditions.

Clinical trials involving 2-2-{(9H-fluoren)-9-methoxy-carbonylamino}-pentanamide-based compounds have shown promising results in terms of safety and efficacy. Early-phase trials have demonstrated that these compounds are well-tolerated by patients and exhibit minimal adverse effects. Further studies are ongoing to evaluate their therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.

The future prospects for 2-{(9H-fluoren)-9-methoxy-carbonylamino}-pentanamide-based compounds are bright. Ongoing research is focused on optimizing their pharmacological properties through structural modifications and exploring new applications in drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with the goal of bringing these compounds to clinical practice.

In conclusion, 2-{(9H-fluoren)-9-methoxy-carbonylamino}-pentanamide-based compounds represent a promising class of molecules with diverse applications in medicinal chemistry and pharmaceutical research. Their unique structural features and favorable physicochemical properties make them attractive candidates for the development of novel therapeutic agents. Continued research and development efforts will likely uncover new opportunities for their use in improving human health.

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